molecular formula C12H16BrNO2S B11174352 1-(4-Bromobenzenesulfonyl)-2-methylpiperidine

1-(4-Bromobenzenesulfonyl)-2-methylpiperidine

Cat. No.: B11174352
M. Wt: 318.23 g/mol
InChI Key: RPDIQURGTSGHIT-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-2-methylpiperidine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzene sulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzenesulfonyl)-2-methylpiperidine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzenesulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C12H16BrNO2S/c1-10-4-2-3-9-14(10)17(15,16)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9H2,1H3

InChI Key

RPDIQURGTSGHIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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